(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Brand Name:
Vulcanchem
CAS No.:
103733-30-8
VCID:
VC21157346
InChI:
InChI=1S/C17H17NO2.ClH/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;/h1-9,16,18H,10-12H2;1H/t16-;/m0./s1
SMILES:
C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl
Molecular Formula:
C17H18ClNO2
Molecular Weight:
303.8 g/mol
(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
CAS No.: 103733-30-8
Cat. No.: VC21157346
Molecular Formula: C17H18ClNO2
Molecular Weight: 303.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103733-30-8 |
|---|---|
| Molecular Formula | C17H18ClNO2 |
| Molecular Weight | 303.8 g/mol |
| IUPAC Name | benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C17H17NO2.ClH/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;/h1-9,16,18H,10-12H2;1H/t16-;/m0./s1 |
| Standard InChI Key | HYKDEPCVBMNYCM-NTISSMGPSA-N |
| Isomeric SMILES | C1[C@H](NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl |
| SMILES | C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl |
| Canonical SMILES | C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator